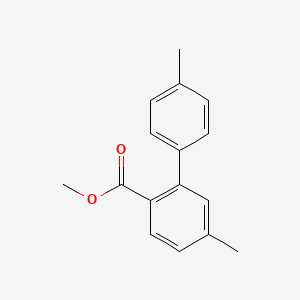

4-甲基-2-(4-甲苯基)苯甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Methyl 4-methyl-2-(4-methylphenyl)benzoate” is an ester. The structure of this compound resembles phenyl benzoate and 4-methoxyphenyl benzoate, in terms of similar geometric parameters . The dihedral angle between the phenyl and benzene rings in this compound is 60.17 (7)° .

Synthesis Analysis

Esters, including “Methyl 4-methyl-2-(4-methylphenyl)benzoate”, can be synthesized from carboxylic acids and alcohols in the presence of an acid catalyst . Acid chlorides and acid anhydrides can also react with alcohols to form esters . Furthermore, esters can be synthesized from trans-esterification reactions .

Molecular Structure Analysis

The molecular formula of “Methyl 4-methyl-2-(4-methylphenyl)benzoate” is C16H16O2. The structure of this compound is similar to phenyl benzoate and 4-methoxyphenyl benzoate .

Chemical Reactions Analysis

“Methyl 4-methyl-2-(4-methylphenyl)benzoate” is an ester and esters react with acids to liberate heat along with alcohols and acids . They can also undergo trans-esterification reactions to form different esters .

Physical And Chemical Properties Analysis

“Methyl 4-methyl-2-(4-methylphenyl)benzoate” is an opaque colorless to white shiny crystalline solid with an intense unpleasant odor . It is insoluble in water .

科学研究应用

反应和重排

逆弗里斯重排:4-甲基-2-(4-甲苯基)苯甲酸甲酯参与逆弗里斯重排,这是一个发生酰基迁移的化学过程,如 Jackson 和 Waring 的研究中所证明的。这种重排与弗里斯/逆弗里斯平衡进行了比较,提供了对这类反应机理的见解 (Jackson 和 Waring,1990 年) (Jackson 和 Waring,1991 年)。

亲核反应:已经研究了该化合物与亲核试剂的反应,导致裂解为 4-甲基苯酚和各种苯甲酸酯,阐明了其在不同背景下的化学行为 (Jackson 和 Waring,1990 年)。

合成和应用

全合成中间体:它是双联苯甲基全合成的重要中间体,双联苯甲基是一系列具有生物活性的天然产物。从 4-溴苯甲酸甲酯合成和反应条件的优化已由洪翔探索 (娄洪翔,2012 年)。

液晶研究:液晶的研究表明,芳基 4-烷氧基苯偶氮苯甲酸酯上的侧甲基取代(包括 4-甲基-2-(4-甲苯基)苯甲酸甲酯的衍生物)会影响中间相行为。这在材料科学和工程领域具有重要意义 (Naoum 等人,2015 年)。

结构和分子研究

结构表征:已经分析了 4-甲基-2-(4-甲苯基)苯甲酸甲酯衍生物的结构和分子特征,提供了对其分子几何结构和分子间相互作用的详细见解。这些研究对于理解该化合物的性质和潜在应用至关重要 (Gowda 等人,2007 年)。

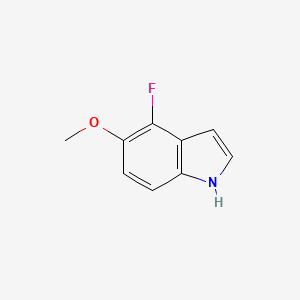

光谱电化学表征:一项专注于合成和表征与甲基红和 4-甲基-2-(4-甲苯基)苯甲酸甲酯相关的吡咯衍生物的研究揭示了有趣的电致变色特性。这与传感和显示技术中的应用相关 (Almeida 等人,2017 年)。

作用机制

Target of Action

Methyl 4-methyl-2-(4-methylphenyl)benzoate is a benzoate ester Similar compounds have been known to interact with proteins such as β-catenin .

Mode of Action

It is known that benzoate esters can undergo reactions such as the fries rearrangement , which could potentially alter their interaction with target proteins.

Biochemical Pathways

Related compounds have been shown to influence the wnt signaling pathway , which plays a crucial role in cell proliferation and differentiation.

Result of Action

Related compounds have been shown to inhibit wnt signaling-dependent proliferation of cancer cells .

安全和危害

“Methyl 4-methyl-2-(4-methylphenyl)benzoate” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is combustible and containers may explode when heated . It can cause severe skin burns and eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled .

属性

IUPAC Name |

methyl 4-methyl-2-(4-methylphenyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-11-4-7-13(8-5-11)15-10-12(2)6-9-14(15)16(17)18-3/h4-10H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKTDUUWVBXNDEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(C=CC(=C2)C)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-methyl-2-(4-methylphenyl)benzoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。